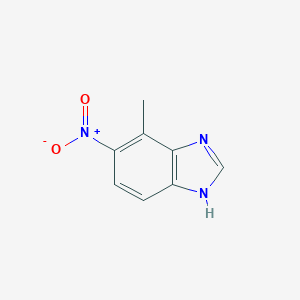

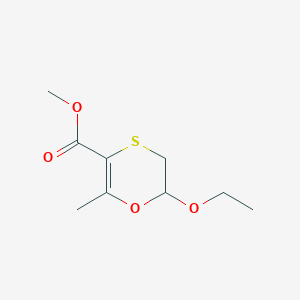

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

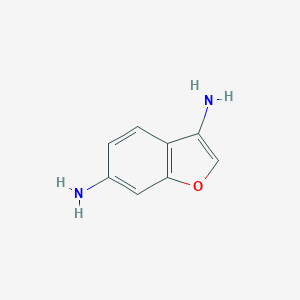

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, commonly referred to as DMT, is an organosulfur compound that has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of novel drugs. DMT is a valuable tool for scientists in the lab and has been used in many experiments to gain insight into the biochemical and physiological effects of various compounds.

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Applications

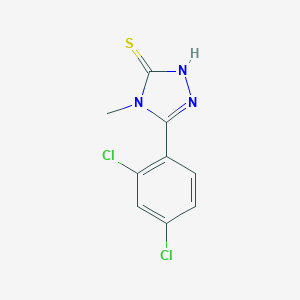

- Summary of Application: Pyrazole-bearing compounds, which include structures similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application: Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results or Outcomes: The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Synthesis of Pyrimidine Derivatives

- Summary of Application: The compound “5-(2,4-dichlorophenyl)-7-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” was synthesized, which has a similar structure to the one you mentioned .

- Methods of Application: The crude product was purified by column chromatography (1% v/v MeOH/CH2Cl2) .

- Results or Outcomes: The yield of the synthesis was 16%, and the product was an off-white solid with a melting point of > 300 °C .

Suzuki–Miyaura Coupling

- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Organoboron reagents, which could potentially include derivatives of the compound you mentioned, are used in this process .

- Methods of Application: The SM coupling involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organoboron reagent .

- Results or Outcomes: This reaction has been optimized for a wide range of (hetero)aryl, alkenyl and alkynyl moieties, and generally gives good yields .

Military Textile Manufacturing

- Summary of Application: A pyrimidine-based heterocyclic compound, similar to the one you mentioned, was used to synthesize Carbon quantum dots (CQDs) for the preparation of durable cotton fabrics with fluorescent, antimicrobial, and UV-protective properties .

- Methods of Application: The target molecule and CQDs were separately immobilized within native and cationized cotton fabrics .

- Results or Outcomes: The CQDs@Q-cotton fabric showed good durability, even after 10 washing cycles, it still exhibited microbial inhibitions against Escherichia coli, Staphylococcus aureus, and Candida albicans of 63%, 68%, and 67%, respectively . The UV protection factor also remained good .

Antimicrobial Applications

- Summary of Application: A pyrimidine-based heterocyclic compound, similar to the one you mentioned, was used to synthesize Carbon quantum dots (CQDs) for the preparation of durable cotton fabrics with antimicrobial properties .

- Methods of Application: The synthesized TM and CQDs were separately immobilized within native and cationized cotton fabrics .

- Results or Outcomes: Even after 10 washing cycles, microbial inhibitions (as a percent) against Escherichia coli, Staphylococcus aureus, and Candida albicans were estimated to be 63%, 68%, and 67%, respectively .

UV-Protective Applications

- Summary of Application: The same compound was also used in the preparation of durable cotton fabrics with UV-protective properties .

- Methods of Application: The synthesized TM and CQDs were separately immobilized within native and cationized cotton fabrics .

- Results or Outcomes: The UV protection factor decreased from 38.2 (very good) to 21.5 (good) after 10 washing cycles .

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVHXREFIERGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974915 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

5950-88-9 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)